molecular formula C10H10F3N B1591872 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 284027-37-8

6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1591872
CAS RN: 284027-37-8
M. Wt: 201.19 g/mol
InChI Key: WOTVKLYMZOREFJ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (TFMIQ) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. TFMIQ belongs to the class of isoquinoline derivatives and is a structural analogue of tetrahydroisoquinoline (TIQ).

Scientific Research Applications

Pharmacology: Drug Development

The trifluoromethyl group in compounds like 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is known to enhance the pharmacological properties of drugs. This group can improve the metabolic stability, increase the lipophilicity, and potentially improve the bioavailability of pharmaceuticals . In drug development, this compound could be used to create new molecules with better efficacy and longer duration in the body.

Organic Synthesis: Building Blocks

In organic synthesis, the compound serves as a versatile building block. Its incorporation into larger structures can introduce desirable properties such as increased chemical stability and resistance to metabolic degradation. This makes it valuable for synthesizing complex organic molecules .

Medicinal Chemistry: Therapeutic Agents

In medicinal chemistry, 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline may be utilized to design therapeutic agents. The trifluoromethyl group can influence the interaction of the drug with its target, potentially leading to improved selectivity and potency .

Biochemistry: Enzyme Inhibition

The compound’s unique structure could be explored for enzyme inhibition studies. By interacting with specific amino acid residues within the enzyme’s active site, it could serve as an inhibitor or a modulator, which is useful in understanding disease mechanisms and developing treatments .

Agrochemicals: Pesticide Design

The trifluoromethyl group is often included in the design of pesticides due to its ability to enhance the activity of the compound against various pests. It can be used to develop new agrochemicals that are more effective and environmentally friendly .

Environmental Applications: Pollution Reduction

Compounds with trifluoromethyl groups can be engineered to reduce environmental pollution. They can be designed to break down harmful substances or to be used in processes that are less polluting than current methods .

Mechanism of Action

properties

IUPAC Name

6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-2,5,14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTVKLYMZOREFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592583
Record name 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

284027-37-8
Record name 1,2,3,4-Tetrahydro-6-(trifluoromethyl)isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284027-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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